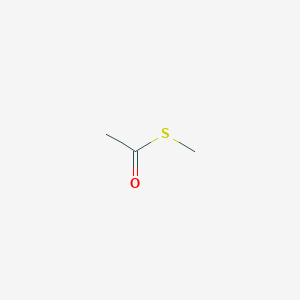

S-Methyl thioacetate

概要

説明

S-Methyl thioacetate is an organosulfur compound with the chemical formula C3H6OS. It is a natural product found in many plant species and is known for its strong sulfurous odor in its pure form. when highly diluted, it contributes to the aroma and flavor profile of certain foods, such as Camembert cheese .

準備方法

Synthetic Routes and Reaction Conditions: S-Methyl thioacetate can be synthesized through the reaction of thioacetic acid with methanol in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the esterification process.

Industrial Production Methods: In industrial settings, this compound is produced using continuous-flow extraction methods. One such method involves the use of supercritical carbon dioxide to extract the compound from natural sources, such as fish sauce .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones.

Reduction: It can be reduced to form thiols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium methoxide can be employed.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted thioacetates.

科学的研究の応用

Food Science

Flavor Profile and Aroma

S-Methyl thioacetate is known for its distinctive sulfurous and cabbage-like aroma, contributing to the flavor profiles of several foods. It has been detected in various products including fruits, coffee, and dairy items . Its presence in foods suggests potential applications as a flavoring agent or biomarker for food consumption.

Case Study: Wine Aging

Research has shown that this compound evolves during the aging process of wines, particularly in oak barrels. This study highlighted its role in developing the complex aromas associated with aged wines, indicating its significance in the wine industry .

Biochemical Applications

Enzymatic Synthesis

this compound can be synthesized enzymatically from methanethiol and acetyl-CoA through microbial processes. For example, Geotrichum candidum has been shown to produce this compound under specific pH and temperature conditions . This enzymatic pathway emphasizes its potential use in biotechnological applications for producing flavor compounds.

Thioester Formation Studies

Recent studies have explored the synthesis of thioesters like this compound through geoelectrochemical processes. Nickel sulfide (NiS) has been demonstrated to facilitate the formation of this compound from carbon monoxide and methanethiol under simulated primordial conditions, suggesting insights into prebiotic chemistry and the origins of life .

Environmental Chemistry

Biomarker Potential

Given its detection in various food sources, this compound could serve as a biomarker for dietary intake studies. Its presence in human metabolism indicates potential applications in nutritional epidemiology and health studies .

Chemical Research

Hydrolysis Mechanisms

Studies on the hydrolysis of this compound have provided insights into reaction mechanisms involving thiol esters. Theoretical models indicate different pathways for hydrolysis in gas versus solution phases, which could inform synthetic strategies in organic chemistry .

Production from Fatty Acids

Research involving Brevibacterium species has shown that these bacteria can produce this compound from fatty acids and branched-chain amino acids. This finding opens avenues for exploring microbial fermentation processes to generate flavor compounds used in food production .

Summary Table of Applications

| Application Area | Description | Key Findings/Case Studies |

|---|---|---|

| Food Science | Contributes to flavor profiles; detected in fruits and dairy products | Evolved during wine aging; significant for aroma development |

| Biochemical Applications | Enzymatic synthesis via microbial pathways | Produced by Geotrichum candidum under specific conditions |

| Environmental Chemistry | Potential biomarker for dietary studies | Detected in human metabolism; implications for health research |

| Chemical Research | Insights into hydrolysis mechanisms | Different pathways observed in gas vs solution phases |

| Production from Fatty Acids | Microbial production from fatty acids and amino acids | Identified pathways for producing flavor compounds |

作用機序

The mechanism of action of S-Methyl thioacetate involves its interaction with various molecular targets. In biological systems, it can undergo enzymatic transformations, leading to the formation of metabolites that participate in metabolic pathways. The sulfur atom in the compound plays a crucial role in its reactivity and interaction with other molecules .

類似化合物との比較

O-Methyl thioacetate: An isomer where the oxygen and sulfur atoms are interchanged.

S-Methyl thioisovalerate: Another S-methyl thioester produced from branched-chain amino acids.

Uniqueness: S-Methyl thioacetate is unique due to its specific sulfurous odor and its role in the flavor profile of certain foods. Its ability to undergo a variety of chemical reactions makes it a versatile compound in both research and industrial applications .

生物活性

S-Methyl thioacetate (MTA), a member of the thioester family, has garnered interest due to its biological activity and potential applications in various fields, including biochemistry and food science. This article explores the synthesis, enzymatic activity, metabolic pathways, and potential health implications of this compound, supported by research findings and data tables.

This compound is chemically characterized by the formula and is known for its distinctive cabbage and cheese-like aroma. It can be synthesized through various methods, including enzymatic reactions using microorganisms like Geotrichum candidum or through chemical reactions involving methanethiol and acetyl-CoA.

| Property | Value |

|---|---|

| IUPAC Name | 1-(methylsulfanyl)ethan-1-one |

| CAS Registry Number | 1534-08-3 |

| Molecular Weight | 90.144 g/mol |

| Structure | Structure |

Enzymatic Synthesis

Research indicates that this compound can be synthesized enzymatically in Geotrichum candidum using methanethiol and acetyl-CoA as substrates. The synthesis is influenced by pH and temperature, with spontaneous reactions predominating for longer-chain acyl-CoA compounds (C3 to C6) while short-chain synthesis relies more on enzymatic pathways .

Case Studies

- Enzymatic vs. Spontaneous Formation : A study demonstrated that the synthesis of this compound from methanethiol and acetyl-CoA was significantly affected by environmental conditions. Enzymatic reactions were favored at lower pH levels, while spontaneous reactions were more prevalent at higher temperatures .

- Metabolic Pathways : In metabolic studies, this compound has been shown to play a role in cellular metabolism similar to that of acetyl-CoA, suggesting its potential as a metabolic precursor in biochemical pathways .

Hydrolysis and Stability

The stability of this compound under various conditions has been investigated through quantum mechanical calculations. These studies reveal that hydrolysis can occur via different mechanisms depending on the environment (gas vs. solution phase), affecting its reactivity and biological availability .

Table 2: Hydrolysis Mechanisms of this compound

| Phase | Mechanism Type | Description |

|---|---|---|

| Gas Phase | Concerted | S(N)2 mechanism observed |

| Solution Phase | Stepwise | Nucleophilic attack leading to tetrahedral intermediate |

Health Implications

This compound has been detected in various food products, including dairy and onion-family vegetables, suggesting its role as a flavor compound and potential biomarker for food consumption. Its presence in food items raises questions about health effects, although specific bioactivities remain under-researched .

化学反応の分析

Geoelectrochemical CO₂ Fixation

-

Mechanism : CO and methanethiol react on NiS surfaces with adjacent Ni⁰ sites. One Ni⁰ cleaves the C–S bond of methanethiol, while another facilitates acetyl-Ni⁰ formation, followed by oxidative thiolysis to MTA .

Hydrolysis and Thiol-Thioester Exchange

MTA undergoes hydrolysis and exchange reactions, influenced by pH and catalysts:

Hydrolysis

-

Base-Mediated Hydrolysis : Follows second-order kinetics with at high pH .

-

Acid-Catalyzed Hydrolysis : Dominates below pH 6, with slower rates compared to base-mediated pathways .

Thiol-Thioester Exchange

-

Reaction : MTA reacts with thiols (e.g., mercaptoethanesulfonate) via nucleophilic substitution.

| Reaction Type | Conditions | Rate Constant |

|---|---|---|

| Base hydrolysis | pH 9–12 | |

| Thiol exchange | pH 6, 70°C |

Role in Prebiotic and Metabolic Pathways

MTA is implicated in primordial metabolism and modern biochemical processes:

Prebiotic Analog of Acetyl-CoA

-

MTA serves as a precursor to acetyl-CoA in simulated prebiotic conditions, formed via Ni/Fe-sulfide catalysts .

-

Iron-Sulfur Clusters : Concurrently forms FeS nanoparticles during thioester synthesis, relevant to early metabolic pathways .

Microbial Metabolism

-

Brevibacterium spp. : Convert branched-chain amino acids (e.g., leucine) to MTA via acyl-CoA intermediates .

-

Cheese Aroma : Contributes sulfurous notes in fermented products, with Geotrichum candidum as a key producer .

Quantum Chemical Insights

-

Reactivity : Lacks resonance stabilization compared to oxygen esters, increasing susceptibility to nucleophilic attack .

-

Barrier to Rotation : Lower rotational barrier (~2 kcal/mol) than methyl acetate, enhancing conformational flexibility .

Key Mechanistic Features

特性

IUPAC Name |

S-methyl ethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6OS/c1-3(4)5-2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OATSQCXMYKYFQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3073264 | |

| Record name | Ethanethioic acid, S-methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, colourless to pale yellow liquid | |

| Record name | S-Methyl thioacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031189 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | S-Methyl thioacetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/112/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

95.00 to 96.00 °C. @ 760.00 mm Hg | |

| Record name | S-Methyl thioacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031189 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

soluble in oil and alcohol | |

| Record name | S-Methyl thioacetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/112/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.817-0.825 | |

| Record name | S-Methyl thioacetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/112/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1534-08-3 | |

| Record name | S-Methyl thioacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1534-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl thioacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001534083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanethioic acid, S-methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-METHYL THIOACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PF2D4MWX79 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | S-Methyl thioacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031189 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary sources of S-Methyl thioacetate?

A1: this compound is primarily produced by certain microorganisms, particularly yeasts and bacteria, as a byproduct of L-methionine catabolism. [, , , , ] In food fermentation processes, like cheese and beer production, these microorganisms contribute to the characteristic aroma profiles by generating various volatile sulfur compounds, including this compound. [, , , , ] It has also been detected in fermented foods like Sichuan pickle (paocai). []

Q2: How does oxygen exposure affect this compound production in fermented foods?

A2: In Sichuan pickle fermentation, intermittent oxygen exposure was linked to the formation of an unpleasant flavor profile, characterized by the presence of this compound, ketones, and esters. [] This suggests that oxygen availability can influence the production of specific volatile sulfur compounds during fermentation.

Q3: Can different yeast strains produce varying levels of this compound?

A3: Yes, studies have shown that different strains of Geotrichum candidum exhibit varying capacities to produce this compound and other sulfur compounds. [] This variability highlights the potential for selecting specific strains to manipulate flavor profiles in fermented foods.

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C3H6OS, and its molecular weight is 90.14 g/mol. []

Q5: What spectroscopic techniques are useful for characterizing this compound?

A5: Infrared (IR) and Raman spectroscopy have been employed to characterize this compound. [, ] These techniques provide information about the vibrational frequencies of the molecule, which can be used to identify functional groups and study molecular structure.

Q6: Are there any notable structural features of this compound?

A6: Gas electron diffraction (GED) studies combined with quantum chemical calculations have revealed that this compound predominantly exists in the syn conformation. This means that the C=O double bond is oriented on the same side as the S-C(H3) single bond. []

Q7: Does this compound exhibit any biological activity?

A7: Yes, this compound has demonstrated potent fumigant toxicity against nematodes like Caenorhabditis elegans and Meloidogyne incognita. [] This suggests its potential as a biofumigant for nematode control in agriculture.

Q8: How does the structure of this compound relate to its fumigant activity?

A8: While the exact mechanism is not fully understood, the presence of the sulfur atom in the S-Methyl thioester group likely contributes to its fumigant activity. [] Further research is needed to elucidate the structure-activity relationships and optimize its efficacy.

Q9: What is known about the environmental fate and degradation of this compound?

A9: Limited information is available on the environmental fate and degradation of this compound. Given its volatility, it is likely to partition into the atmosphere, where it may undergo photochemical degradation. [] Further research is needed to assess its persistence, bioaccumulation potential, and overall ecological impact.

Q10: What analytical techniques are commonly used to quantify this compound?

A10: Gas chromatography coupled with various detectors, such as mass spectrometry (GC-MS) [, , , ], flame photometric detection (GC-PFPD), [] and chemiluminescence detection (GC-SCD), [] are commonly employed to quantify this compound in various matrices.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。